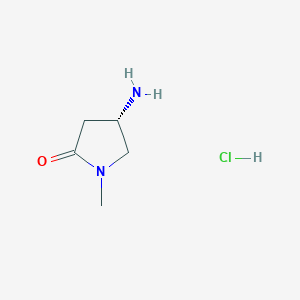
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a perfluorophenyl group, which imparts unique chemical properties due to the presence of fluorine atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(perfluorophenyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
3-Hydroxy-3-(perfluorophenyl)propanoic acid+Ethanol→Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-Oxo-3-(perfluorophenyl)propanoic acid.
Reduction: Formation of 3-Hydroxy-3-(perfluorophenyl)propanol.
Substitution: Formation of substituted perfluorophenyl derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate involves interactions with specific molecular targets. The perfluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-phenylpropanoate
- Ethyl 2-Hydroxy-3-phenylpropanoate
- Ethyl 3-Hydroxy-3-(trifluoromethyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications .
Properties
Molecular Formula |
C11H9F5O3 |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)propanoate |
InChI |
InChI=1S/C11H9F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h4,17H,2-3H2,1H3 |
InChI Key |
BVIUJBDWUGVDPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=C(C(=C1F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


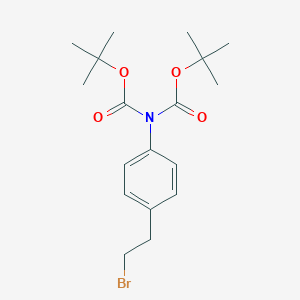

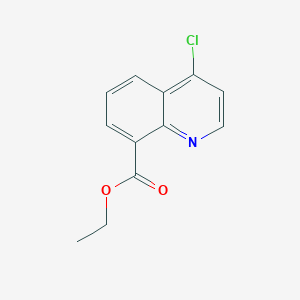
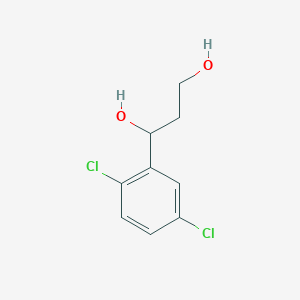
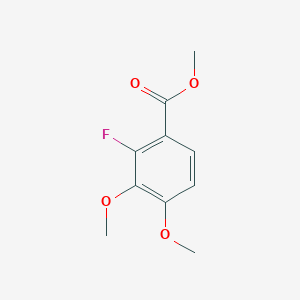
![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
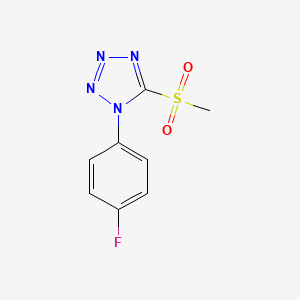
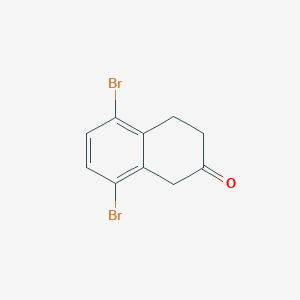
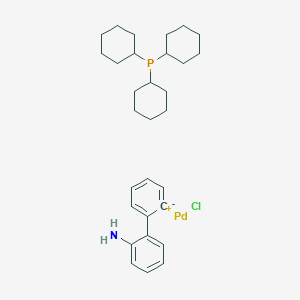
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
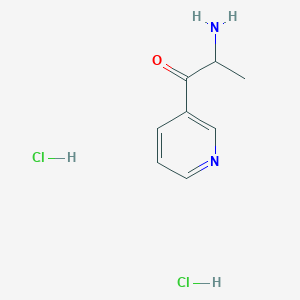
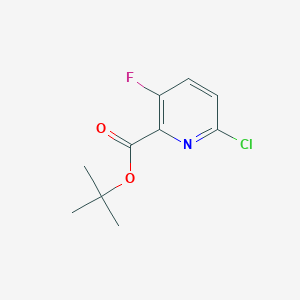
![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
